molecular formula C22H20N2O3 B12467498 N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide

Cat. No.: B12467498
M. Wt: 360.4 g/mol
InChI Key: WVHROOLLDKUJFM-UHFFFAOYSA-N
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Description

N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This particular compound features a benzoxazole ring fused with a phenyl group and a furan-2-carboxamide moiety, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.

    Formation of the Furan-2-Carboxamide Moiety: The final step involves the formation of the furan-2-carboxamide moiety through an amidation reaction between the benzoxazole-phenyl derivative and furan-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes may result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

Uniqueness

N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of a benzoxazole ring, a phenyl group, and a furan-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H20N2O3/c1-3-14(2)16-8-11-19-18(13-16)24-22(27-19)15-6-9-17(10-7-15)23-21(25)20-5-4-12-26-20/h4-14H,3H2,1-2H3,(H,23,25)

InChI Key

WVHROOLLDKUJFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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